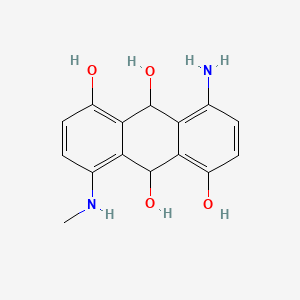

4-Amino-9,10-dihydro-8-(methylamino)anthracene-1,5,9,10-tetrol

Beschreibung

4-Amino-9,10-dihydro-8-(methylamino)anthracene-1,5,9,10-tetrol (CAS: 93778-48-4; EC: 298-185-8) is a polyfunctional anthracene derivative characterized by amino, methylamino, and hydroxyl substituents at positions 1, 5, 8, 9, and 10 of the anthracene core. Key physicochemical properties include a high boiling point (585.6°C at 760 mmHg), density of 1.613 g/cm³, and flash point of 308°C, suggesting thermal stability suitable for high-temperature applications .

Eigenschaften

CAS-Nummer |

93778-48-4 |

|---|---|

Molekularformel |

C15H16N2O4 |

Molekulargewicht |

288.30 g/mol |

IUPAC-Name |

4-amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetrol |

InChI |

InChI=1S/C15H16N2O4/c1-17-7-3-5-9(19)13-11(7)15(21)12-8(18)4-2-6(16)10(12)14(13)20/h2-5,14-15,17-21H,16H2,1H3 |

InChI-Schlüssel |

VADNTLNWICTOOR-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=C2C(C3=C(C=CC(=C3C(C2=C(C=C1)O)O)N)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetraol typically involves multi-step organic reactions. One common approach is the reduction of anthracene derivatives followed by amination and hydroxylation reactions. Specific reaction conditions, such as the choice of reducing agents, solvents, and temperatures, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetraol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can further modify the amino groups.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the anthracene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups .

Wissenschaftliche Forschungsanwendungen

4-Amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetraol has several scientific research applications:

Chemistry: Used as a precursor for synthesizing more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Wirkmechanismus

The mechanism of action of 4-Amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetraol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The compound’s multiple functional groups allow it to participate in various biochemical pathways, influencing its overall activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Anthracene Derivatives

Structural and Functional Group Variations

The compound’s unique reactivity and applications arise from its substitution pattern. Below is a comparative analysis with structurally related anthracene derivatives:

Biologische Aktivität

4-Amino-9,10-dihydro-8-(methylamino)anthracene-1,5,9,10-tetrol (CAS No. 93778-48-4) is a polycyclic aromatic hydrocarbon with significant potential in various biological applications. Its molecular formula is C₁₅H₁₆N₂O₄, and it features multiple hydroxyl and amino groups that contribute to its reactivity and biological interactions. This article explores the compound's biological activities, including its potential anticancer and antimicrobial properties, as well as its applications in biological imaging.

The compound's structure is characterized by:

- Molecular Weight : 288.30 g/mol

- Density : 1.613 g/cm³

- Boiling Point : 585.6ºC

These properties facilitate its use in synthetic organic chemistry and biological research.

Anticancer Properties

Preliminary studies indicate that 4-Amino-9,10-dihydro-8-(methylamino)anthracene-1,5,9,10-tetrol may exhibit anticancer activity . The presence of hydroxyl and amino groups enhances its ability to interact with cellular targets such as enzymes and receptors involved in cancer progression. Research has shown that compounds with similar structures often inhibit tumor growth by inducing apoptosis or disrupting cell cycle progression.

Antimicrobial Activity

The compound has also been investigated for antimicrobial properties . Studies suggest that it may inhibit the growth of various bacterial strains. For instance, compounds structurally related to 4-Amino-9,10-dihydro-8-(methylamino)anthracene-1,5,9,10-tetrol have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Fluorescent Probes in Biological Imaging

One of the notable applications of this compound is its potential as a fluorescent probe for biological imaging. The unique structure allows it to interact with specific biomolecules, making it useful for tracking cellular processes in real-time. This application has implications for drug delivery systems and monitoring therapeutic responses.

The biological activity of 4-Amino-9,10-dihydro-8-(methylamino)anthracene-1,5,9,10-tetrol is largely attributed to its ability to undergo various chemical transformations:

- Oxidation : Can form quinone derivatives that may have distinct biological activities.

- Reduction : Modifications of amino groups can enhance or alter activity.

- Substitution Reactions : Allows introduction of different functional groups that can improve selectivity towards biological targets.

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-Amino-9,10-dihydro-8-(methylamino)anthracene-1,5,9,10-tetrol, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 4-Amino-9,10-dihydro-phenanthrene | 83527-88-2 | Lacks hydroxyl groups; simpler structure |

| 9-Aminoanthracene | 6133-43-3 | Fewer functional groups; primarily used in dye production |

| 4-Hydroxy-N,N-dimethylaniline | 123-00-2 | Contains amine but lacks the anthracene core; used in dye synthesis |

This table highlights how the presence of multiple functional groups in 4-Amino-9,10-dihydro-8-(methylamino)anthracene-1,5,9,10-tetrol enhances its reactivity and potential biological applications compared to simpler analogs.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Study : A study involving human cancer cell lines demonstrated that treatment with 4-Amino-9,10-dihydro-8-(methylamino)anthracene-1,5,9,10-tetrol resulted in significant inhibition of cell proliferation compared to control groups.

- Antimicrobial Testing : In vitro assays showed that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli, suggesting its potential as an antimicrobial agent.

- Imaging Applications : Research utilizing this compound as a fluorescent probe indicated successful localization within cells when conjugated with specific targeting moieties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.